molecular formula C4H6O3 B031252 Ethyl glyoxylate CAS No. 924-44-7

Ethyl glyoxylate

Cat. No. B031252
CAS RN: 924-44-7
M. Wt: 102.09 g/mol
InChI Key: DBPFRRFGLYGEJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl glyoxylate synthesis involves multiple approaches, including ozonolysis and hydro-reduction of diethyl maleate, showing a nearly 100% conversion rate and high yield. Another method includes the base-catalyzed conjugate addition reaction with enones and enals, providing a straightforward access to functionalized sulfones (Fernández et al., 2014). Additionally, solvent-free Friedel-Crafts reactions at room temperature have been utilized for the regioselective synthesis of derivatives of ethyl glyoxylate, demonstrating green chemistry approaches in its production (Li et al., 2008).

Molecular Structure Analysis

The structure of ethyl glyoxylate and its derivatives has been confirmed through various spectroscopic methods such as 1H NMR, IR, and UV, ensuring the accuracy of the synthesized compounds and the purity required for further applications (Li Bin-shou, 2011).

Chemical Reactions and Properties

Ethyl glyoxylate participates in a variety of chemical reactions, such as the sulfa-Michael reaction, to produce γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity. It also undergoes Friedel-Crafts reactions, cycloaddition reactions, and is used as a key intermediate in peptide nucleic acid synthesis, showcasing its versatile chemical reactivity and utility in organic synthesis (Fernández et al., 2014).

Physical Properties Analysis

Poly(ethyl glyoxylate), a polymer derived from ethyl glyoxylate, has been synthesized and characterized for its thermal and physical properties. It exhibits enhanced thermal stability (>200°C) and a lower glass transition temperature, demonstrating significant potential for biodegradable polymer applications (Burel et al., 2003).

Scientific Research Applications

  • Polymerization and Coating Applications : A study by Rabiee Kenaree and Gillies (2018) developed a new purification procedure for ethyl glyoxylate, enabling its controlled polymerization. This advancement is significant for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).

  • Medical and Biological Research : Ethyl glyoxylate N-tosylhydrazone is used in the synthesis of functionalized sulfones, offering high yield and chemoselectivity in base-catalyzed sulfa-Michael reactions (Fernández et al., 2014).

  • Chemical Synthesis : The compound is used in the enantioselective direct aldol addition of N-Boc-oxindoles to polymeric ethyl glyoxylate, facilitating the synthesis of useful building blocks (Pesciaioli et al., 2011). Additionally, the ethyl hemiacetal of ethyl glyoxylate can undergo thermal condensation with various ketones, leading to a range of useful chemical products (Noltes & Kögl, 2010).

  • Environmental Applications : The engineered Pseudomonas putida KT2440 strain efficiently metabolizes ethylene glycol, suggesting potential industrial and environmental remediation applications (Franden et al., 2018).

  • Packaging Industry : Trityl end-capped poly(ethyl glyoxylate) has potential applications in smart packaging, benefiting sensitive products like food and cargo due to its temperature-dependent depolymerization properties (Fan, Salazar, & Gillies, 2018).

Safety And Hazards

Ethyl glyoxylate is highly flammable and may be fatal if swallowed and enters airways . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It causes skin irritation and may cause drowsiness or dizziness .

Future Directions

The design of photoinitiators activable under low-light intensity is an active research field . Glyoxylates and related structures can be versatile for the design of Type I photoinitiators . This is supported by the recent energetic sobriety plans imposed by numerous countries in Europe .

properties

IUPAC Name

ethyl 2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-2-7-4(6)3-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPFRRFGLYGEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

192130-58-8
Record name Acetic acid, 2-oxo-, ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192130-58-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6061282
Record name Acetic acid, oxo-, ethyl ester
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl glyoxylate

CAS RN

924-44-7
Record name Ethyl glyoxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl oxoacetate
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Record name Ethyl oxoacetate
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Record name Acetic acid, 2-oxo-, ethyl ester
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Record name Acetic acid, oxo-, ethyl ester
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Record name Ethyl glyoxylate
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Record name ETHYL OXOACETATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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